molecular formula C7H6N2O5 B1440347 Methyl 4-hydroxy-5-nitronicotinate CAS No. 1214387-19-5

Methyl 4-hydroxy-5-nitronicotinate

Cat. No.: B1440347
CAS No.: 1214387-19-5
M. Wt: 198.13 g/mol
InChI Key: KRJYDSXOTMFXQV-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-5-nitronicotinate (CAS 1214387-19-5) is a high-value nicotinic acid ester derivative used as a key synthetic intermediate in pharmaceutical research and development . This compound, with the molecular formula C 7 H 6 N 2 O 5 and a molecular weight of 198.13 g/mol, serves as a versatile building block for the synthesis of more complex molecules, particularly in the preparation of potential bioactive compounds and Active Pharmaceutical Ingredients (APIs) . Its structural features, including the nitro and ester functional groups on the pyridine ring, make it a suitable substrate for nucleophilic aromatic substitution reactions and other transformations common in medicinal chemistry . Researchers utilize this compound in developing novel synthetic methodologies, including green chemistry approaches that employ alternative solvents . It is supplied with a typical purity of 98% or higher . Proper handling is required; please refer to the Safety Data Sheet (SDS) before use. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. It must be stored in a well-closed container in a cool, dry place, protected from light . Available packaging options range from 250 mg to 25 kg for various scale requirements .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-nitro-4-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c1-14-7(11)4-2-8-3-5(6(4)10)9(12)13/h2-3H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJYDSXOTMFXQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC=C(C1=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673220
Record name Methyl 5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214387-19-5
Record name Methyl 5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 4 Hydroxy 5 Nitronicotinate and Its Precursors

Advanced Synthetic Routes to the Core Nicotinate Scaffold

The formation of the substituted pyridine (B92270) ring system is a critical step, achievable through several advanced organic synthesis reactions.

Cyclocondensation reactions are a powerful tool for forming heterocyclic rings like pyridine. In the context of synthesizing nitro-substituted nicotinates, these reactions often involve the condensation of a nitro-containing carbonyl compound with other reagents to build the ring structure. For instance, previously unknown nitriles of 5-nitronicotinic acid have been synthesized through various cyclocondensation reactions that use nitrocarbonyl compounds and their derivatives as key starting materials. researchgate.net These nitrile intermediates can then be hydrolyzed to the corresponding nicotinamides or carboxylic acids. researchgate.net A general approach involves the reaction of α,β-unsaturated nitro ketones with different enamines, which leads to the formation of 5-nitro-1,4-dihydropyridines. These dihydropyridine (B1217469) intermediates can subsequently be aromatized to yield the desired 5-nitronicotinate scaffold. researchgate.net

Three-component reactions offer an efficient and atom-economical route to highly substituted pyridines by combining three different starting materials in a single step. acs.orgorganic-chemistry.org Several classic and modern named reactions fall under this category, providing access to a wide array of pyridine derivatives. acsgcipr.org

Hantzsch Dihydropyridine Synthesis : This well-established method involves the condensation of two equivalents of a β-dicarbonyl compound, an aldehyde, and an equivalent of ammonia (B1221849) or a primary amine. youtube.com The initial product is a 1,4-dihydropyridine, which is then oxidized to the corresponding pyridine. By carefully selecting the appropriate β-ketoester, one can introduce the desired ester functional group onto the pyridine ring.

Bohlmann-Rahtz Pyridine Synthesis : This approach involves the reaction of an enamine with an ethynyl (B1212043) ketone. The cascade of reactions leads directly to the formation of a substituted pyridine.

Guareschi-Thorpe Reaction : This reaction utilizes a cyanoacetamide and a 1,3-diketone to produce a 2-pyridone, which can be a versatile intermediate for further functionalization. acsgcipr.org

These multi-component strategies are valued for their ability to rapidly construct complex molecular scaffolds from simple, readily available precursors. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) is a key mechanism for introducing nucleophiles onto an aromatic ring that is electron-deficient. wikipedia.orgnumberanalytics.com The reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group (-NO2), positioned ortho or para to a good leaving group (e.g., a halide). wikipedia.orgpressbooks.pubmasterorganicchemistry.com

The pyridine ring, particularly when bearing electron-withdrawing substituents, is highly activated towards SNAr. wikipedia.orgnumberanalytics.com For the synthesis of a 4-hydroxy-5-nitronicotinate, a plausible strategy would involve a precursor like Methyl 4-chloro-5-nitronicotinate. In this molecule, the chlorine atom at the C-4 position is activated by the para-nitro group at C-5. Reaction with a nucleophile, such as hydroxide, would proceed via an addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. wikipedia.org The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the 4-hydroxy product.

Esterification and Functional Group Interconversion Strategies

Once the core 4-hydroxy-5-nitronicotinic acid structure is obtained, the final step involves the formation of the methyl ester.

The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental transformation in organic synthesis. Several methods are available, offering different levels of selectivity and mildness, which can be crucial when other sensitive functional groups are present. organic-chemistry.org

Green Methylation : The use of dimethylcarbonate as a non-toxic methylating agent, often catalyzed by a base, provides a selective method for esterification under mild conditions. organic-chemistry.org

Copper-Catalyzed Methylation : Carboxylic acids can be O-methylated using dimethyl sulfoxide (B87167) (DMSO) as the methyl source in a copper-catalyzed reaction that shows broad substrate scope and functional group tolerance. organic-chemistry.org Another copper-catalyzed approach uses methylboronic acid in the presence of air as the oxidant. organic-chemistry.org

Traditional Acid-Catalyzed Esterification : The classic Fischer esterification, using methanol (B129727) in the presence of a strong acid catalyst, is a common method. However, this is a reversible process that requires a large excess of the alcohol to drive the equilibrium toward the ester product. commonorganicchemistry.com

A direct and efficient route to the target compound's precursor, 4-hydroxy-5-nitronicotinic acid, has been documented. The process involves the nitration of 6-hydroxy niacin using a mixture of concentrated sulfuric acid and red fuming nitric acid, with ammonium (B1175870) bisulfate acting as a catalyst. The synthesis is characterized by a controlled, two-step nitration process followed by purification via crystallization to yield a high-purity product. This acid can then be converted to Methyl 4-hydroxy-5-nitronicotinate using one of the standard esterification methods described previously.

The table below summarizes key parameters from different embodiments of the synthesis of 4-hydroxy-5-nitronicotinic acid, demonstrating the method's efficiency.

ParameterEmbodiment 1Embodiment 2Embodiment 3
Sulfuric acid : RFNA molar ratio1 : 61 : 51 : 7
Catalyst (ammonium bisulfate) molar ratio to 6-hydroxy niacin60 : 160 : 170 : 1
Pre-nitration temperature (°C)605065
Pre-nitration time (hours)4–554.5
Nitration temperature (°C)807580
Nitration time (hours)10–141414
Purity after purification (%)99.5099.1699.21
Productivity (%)88.2489.0387.33
Conversion ratio (%)94.8694.1695.10

Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, recent research has explored greener synthetic routes for this compound and its precursors. These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Solvent-Free and Catalytic Systems

A significant advancement in the green synthesis of pyridine derivatives involves the use of solvent-free reaction conditions and heterogeneous catalysts. While direct solvent-free synthesis of the title compound is not widely documented, analogous reactions highlight the potential of this approach. For instance, the synthesis of functionalized pyridines has been successfully achieved under solvent-free conditions at 80°C using Wells-Dawson heteropolyacids as recyclable catalysts. conicet.gov.ar This methodology represents a clean alternative for producing highly functionalized pyridines with yields ranging from 60-99%. conicet.gov.ar

Another green approach is the use of solid catalysts that can be easily separated from the reaction mixture and reused. For example, copper(I) bromide (CuBr) has been used as a catalyst in the solvent-free synthesis of indolizines, another class of nitrogen-containing heterocyclic compounds. nih.gov This reaction proceeds at 130°C and demonstrates the feasibility of using metal catalysts under solvent-free conditions to achieve high yields and promote environmental friendliness. nih.gov

The synthesis of the precursor, 4-Hydroxy-5-nitronicotinic acid, employs a catalytic system that enhances reaction rates and product purity. The nitration of 6-hydroxynicotinic acid is efficiently catalyzed by ammonium bisulfate in a mixture of concentrated sulfuric acid and red fuming nitric acid. This catalytic process allows for controlled, two-step nitration, which minimizes the formation of byproducts and leads to high yields (around 87-89%) and purities (>99%). The operational simplicity and scalability of this method make it suitable for industrial production.

Table 1: Catalytic System for 4-Hydroxy-5-nitronicotinic Acid Synthesis

ParameterDetailsSource
Starting Material 6-Hydroxynicotinic acid
Catalyst Ammonium bisulfate
Reagents Concentrated sulfuric acid, Red fuming nitric acid
Key Process Controlled two-step nitration (pre-nitration and nitration)
Reported Yield 87-89%
Reported Purity >99%

Utilization of Bio-Renewable Solvents (e.g., Cyrene) in SNAr Reactions

The synthesis of this compound can conceptually proceed through a nucleophilic aromatic substitution (SNAr) reaction on a precursor like methyl 4-chloro-5-nitronicotinate. The choice of solvent in such reactions is critical for both reaction efficiency and environmental impact. Traditional SNAr reactions often employ polar aprotic solvents like DMSO, DMF, or NMP, which are derived from petrochemical sources and pose environmental and health concerns.

A greener alternative is the use of bio-renewable solvents. Cyrene (dihydrolevoglucosenone) is a promising bio-based solvent derived from cellulose. It has been investigated as a replacement for conventional dipolar aprotic solvents in various chemical transformations. rsc.org

Notably, Cyrene has been shown to be effective in SNAr reactions. In a study on the fluorination of 2-chloro-5-nitropyridine, Cyrene was used as the solvent to afford 2-fluoro-5-nitropyridine. rsc.org SNAr reactions proceed through a Meisenheimer intermediate, which is stabilized by the solvent. The polarity profile of Cyrene, which is similar to that of NMP, allows it to effectively stabilize such intermediates, facilitating the substitution reaction. rsc.org The use of Cyrene in the synthesis of precursors to this compound could therefore represent a significant step towards a more sustainable manufacturing process.

Purification and Isolation Techniques for Research Applications

The purification and isolation of this compound and its precursors are crucial for obtaining materials of high purity suitable for research and further synthetic applications. Standard laboratory techniques are employed, often in combination, to achieve the desired level of purity.

Crystallization and Recrystallization: Crystallization is a primary method for purifying solid compounds. For the precursor 4-Hydroxy-5-nitronicotinic acid, the crude product is precipitated by cooling the reaction mixture to 0–4 °C. Further purification is achieved by dissolving the crude solid in an acidic aqueous solution (pH 1-4) followed by recrystallization. The choice of solvent is critical; for instance, related quinoline (B57606) derivatives have been recrystallized from a mixture of DMF and methanol.

Liquid-Liquid Extraction: This technique is used to separate the target compound from impurities based on their differential solubilities in two immiscible liquid phases. In the purification of related pyridine derivatives, after quenching the reaction with water, the mixture is often extracted with an organic solvent like chloroform (B151607) or ethyl acetate (B1210297). conicet.gov.ar The organic layers are then combined, washed with water or brine, and dried over an anhydrous salt such as sodium sulfate.

Column Chromatography: For more challenging separations, column chromatography is a powerful tool. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) as they are moved through the column by a mobile phase (a solvent or mixture of solvents). For example, the purification of certain methylated quinoline carboxylates was achieved using column chromatography with chloroform as the eluent. conicet.gov.ar

Distillation: For liquid compounds, particularly esters, distillation is a common purification method. Simple distillation is effective for separating compounds with significantly different boiling points. For mixtures with close boiling points, fractional distillation is employed. csub.edu While this compound is a solid, distillation could be applicable to liquid precursors or intermediates in its synthesis.

Table 2: Common Purification Techniques for Pyridine Carboxylic Acid Derivatives

TechniqueDescriptionApplication ExampleSource
Crystallization Solid product is precipitated from a solution, often by cooling or changing solvent composition.The crude solid of 4-Hydroxy-5-nitronicotinic acid is filtered, washed, and then dissolved in an acidic aqueous solution for recrystallization.
Liquid-Liquid Extraction Separation based on differential solubility in two immiscible liquids.A reaction mixture is diluted with water and extracted with chloroform. The extracts are then washed with water and dried. conicet.gov.ar
Column Chromatography Separation based on differential adsorption onto a solid stationary phase.Purification of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate using a silica gel column with chloroform as the eluent. conicet.gov.ar

Chemical Reactivity and Transformation Studies of Methyl 4 Hydroxy 5 Nitronicotinate

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the pyridine (B92270) nucleus in methyl 4-hydroxy-5-nitronicotinate is heavily influenced by its substituent groups. The compound can participate in both electrophilic and nucleophilic substitution reactions, with the regiochemical outcome being a product of the interplay between the directing effects of the hydroxyl, nitro, and ester functionalities.

The pyridine ring in this compound is significantly deactivated towards electrophilic aromatic substitution due to the cumulative electron-withdrawing effects of the ring nitrogen, the C5-nitro group, and the C3-ester group. Conversely, these features render the ring highly susceptible to nucleophilic aromatic substitution (SNAr).

A critical aspect governing the reactivity is the tautomerism between the 4-hydroxypyridine (B47283) and the 4-pyridone forms. The 4-pyridone tautomer is generally favored in both solid and solution phases due to factors like intermolecular hydrogen bonding. chemtube3d.com This tautomerism impacts the site of reaction. While the 4-hydroxy form presents an oxygen nucleophile, the 4-pyridone form presents a nitrogen nucleophile, leading to potential ambident reactivity in alkylation and related reactions. researchgate.net

In nucleophilic substitution reactions, the nitro group at the C5 position strongly activates the ortho (C4, C6) and para (C2) positions for attack. For instance, in reactions of 1-chloro-2,4,6-trinitrobenzene with hydroxypyridines, 4-hydroxypyridine was found to react at the nitrogen atom, while 3-hydroxypyridine (B118123) reacted at the oxygen atom, highlighting the subtle electronic control. researchgate.net In the case of this compound, a nucleophile could potentially attack at C2 or C6, leading to the displacement of a hydride ion, or more readily, at a carbon bearing a suitable leaving group if one were present.

Studies on analogous systems, such as methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, provide insight into regioselective alkylation. Alkylation of this compound with methyl iodide can lead to a mixture of O-methylated and N-methylated products, with the ratio depending on the reaction conditions (base, solvent). mdpi.com This serves as a strong model for the expected reactivity of this compound, where a similar competition between O-alkylation of the hydroxyl group and N-alkylation of the pyridone tautomer would occur.

Table 1: Regioselectivity in the Methylation of an Analogous 4-Hydroxy-quinoline System This table illustrates the competitive N- vs. O-alkylation in a structurally related compound, methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, which serves as a model for the potential reactivity of this compound.

Base Solvent Temperature (°C) Time (h) Ratio of O-methylation to N-methylation Reference
K₂CO₃ Acetone 60 8 1 : 0.15 mdpi.com
K₂CO₃ DMF 80 1 1 : 0.33 mdpi.com
NaH DMF 60 1 1 : 0.25 mdpi.com
Et₃N DMF 50 1 No reaction mdpi.com

The position of the nitro group is a paramount factor in determining the reactivity of the pyridine ring. As a potent electron-withdrawing group, it significantly lowers the electron density of the aromatic system, thereby facilitating nucleophilic attack. The activating effect is most pronounced at the positions ortho and para to the nitro group. In this compound, the nitro group at C5 activates the C2, C4, and C6 positions.

This activation is crucial for SNAr reactions. For a nucleophile to successfully substitute a group on the ring, the reaction typically proceeds via a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is enhanced by the presence of strong electron-withdrawing groups like the nitro group, which can delocalize the negative charge. Therefore, the presence of the nitro group at C5 makes the pyridine ring of this compound a prime candidate for functionalization via nucleophilic substitution, should a suitable leaving group be present at C2, C4, or C6.

Reduction and Oxidation Reactions of the Nitro Group and Pyridine Ring

The nitro group of this compound is the primary site for reduction reactions, providing a synthetic route to the corresponding amino derivative. The pyridine ring itself is relatively resistant to reduction but can be hydrogenated under more forcing conditions. Oxidation of the parent acid, 4-hydroxy-5-nitronicotinic acid, can lead to quinone-like structures.

The transformation of an aromatic nitro group into an amine is a fundamental reaction in organic synthesis. Catalytic hydrogenation is a common and efficient method to achieve this. This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst.

For the reduction of this compound to methyl 5-amino-4-hydroxynicotinate, standard catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel would be employed. The reaction is generally carried out in a solvent like ethanol, methanol (B129727), or ethyl acetate (B1210297) under a hydrogen atmosphere. While carboxylic acid esters are generally unreactive to these conditions, allowing for selective reduction of the nitro group, the choice of catalyst and conditions can be critical to avoid reduction of the pyridine ring. libretexts.org The reduction of nitro compounds in a pyridine solvent has also been described, indicating the compatibility of the ring system with certain reduction conditions. rsc.org

Given the presence of a reducible ester group in this compound, chemo-selective reduction of the nitro group is highly desirable. While catalytic hydrogenation is often selective, other methods offer excellent alternatives, particularly on a laboratory scale.

One of the most classic methods is the Bechamp reduction, which uses iron metal in the presence of an acid, such as hydrochloric acid or acetic acid. youtube.com This method is known for its high selectivity for the nitro group in the presence of other functional groups like esters and ketones. Other metal-based systems, such as tin (Sn) or stannous chloride (SnCl₂), are also effective.

More modern approaches utilize reagents like sodium borohydride (B1222165) (NaBH₄) in combination with a catalyst, or metal-free systems. For instance, an iron(III) catalyst with a silane (B1218182) has been shown to be highly chemoselective for nitro group reduction over esters, amides, and nitriles. rsc.org Similarly, a metal-free protocol using tetrahydroxydiboron (B82485) (B₂(OH)₄) has been reported for the rapid and selective reduction of aromatic nitro compounds at room temperature, tolerating sensitive functional groups. thieme-connect.de These methods provide powerful tools for the selective synthesis of methyl 5-amino-4-hydroxynicotinate.

Table 2: Selected Methods for Chemoselective Reduction of Aromatic Nitro Compounds

Reagent/Catalyst System Typical Conditions Selectivity Advantage Reference
Fe / NH₄Cl EtOH/H₂O, reflux Tolerates most functional groups, cost-effective youtube.com
SnCl₂·2H₂O EtOH, reflux Mild, effective for sensitive substrates General knowledge
H₂, Pd/C MeOH or EtOH, rt, 1 atm Clean, high-yielding, ester group is stable libretexts.org
B₂(OH)₄ / 4,4'-bipyridine Room Temperature, 5 min Metal-free, very fast, tolerates vinyl, ethynyl (B1212043), carbonyl groups thieme-connect.de
FeCl₃ / PhSiH₃ Room Temperature Uses earth-abundant metal, tolerates ketones, esters, halides rsc.org

Derivatization Strategies via the Hydroxyl and Ester Moieties

The hydroxyl and ester groups offer additional sites for the structural modification of this compound, enabling the synthesis of a wide array of derivatives.

The 4-hydroxy group, existing in equilibrium with the 4-pyridone tautomer, can undergo O-alkylation and O-acylation to form ethers and esters, respectively. For example, reactions with alkyl halides in the presence of a base like potassium carbonate can yield 4-alkoxy derivatives. mdpi.com As discussed (Section 3.1.1), N-alkylation at the pyridone nitrogen is a competitive process. acs.org The Mitsunobu reaction, using an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate, provides a mild and efficient method for the O-functionalization of similar 4-hydroxy-2-pyrone systems and would be applicable here. beilstein-journals.org

The methyl ester at the C3 position is a versatile handle for derivatization. It can be hydrolyzed to the corresponding carboxylic acid (4-hydroxy-5-nitronicotinic acid) under either acidic or basic conditions. ijitce.org This carboxylic acid can then be coupled with amines or alcohols to form a variety of amides and esters using standard peptide coupling reagents. Furthermore, the ester can react directly with nucleophiles like hydrazine (B178648) to form the corresponding hydrazide, which is a valuable intermediate for synthesizing other heterocyclic systems like pyrazoles or triazoles. guidechem.comnih.gov While more challenging, the ester can also be reduced to a primary alcohol (hydroxymethyl group) using powerful reducing agents like lithium aluminum hydride (LiAlH₄), although this would also reduce the nitro group.

Etherification and Esterification at the Hydroxyl Group

The phenolic hydroxyl group at the C4 position of this compound is a prime site for etherification and esterification reactions. These transformations are fundamental in altering the molecule's solubility, electronic properties, and steric hindrance, thereby modulating its reactivity in subsequent steps.

Etherification: This reaction involves the conversion of the hydroxyl group (-OH) into an ether linkage (-OR). A common method to achieve this is the Williamson ether synthesis, which proceeds via a nucleophilic substitution mechanism. The hydroxyl group is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide (e.g., methyl iodide, ethyl bromide) or another electrophilic alkylating agent.

The general conditions for etherification often involve a polar aprotic solvent to facilitate the reaction. The choice of base is crucial to ensure efficient deprotonation without promoting side reactions.

Esterification: The hydroxyl group can also be acylated to form an ester. This is typically achieved by reacting the compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, which acts as a catalyst and a scavenger for the acidic byproduct (e.g., HCl). Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is another effective method, particularly for reactions with carboxylic acids under mild conditions. researchgate.net

The table below summarizes typical conditions for these transformations, although specific application to this compound would require experimental optimization.

TransformationReagent(s)BaseSolventGeneral Conditions
Etherification Alkyl Halide (R-X)K₂CO₃, NaH, Cs₂CO₃DMF, AcetonitrileRoom temperature to moderate heating
Esterification Acyl Chloride (R-COCl)Pyridine, TriethylamineDichloromethane, THF0°C to room temperature
Esterification Carboxylic Acid (R-COOH)DCC, DMAPDichloromethaneRoom temperature

Transesterification and Amidation of the Methyl Ester

The methyl ester group at the C3 position is another key reactive site, susceptible to nucleophilic acyl substitution, allowing for its conversion into other esters (transesterification) or amides (amidation).

Transesterification: This process involves the exchange of the methyl group of the ester with a different alkyl group from an alcohol (R'-OH). The reaction is typically catalyzed by either an acid or a base. Acid-catalyzed transesterification proceeds by protonating the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by the new alcohol. Base-catalyzed transesterification involves the formation of an alkoxide from the new alcohol, which then acts as the nucleophile. To drive the equilibrium towards the desired product, the new alcohol is often used in large excess, or the leaving methanol is removed from the reaction mixture.

Amidation: The methyl ester can be converted into a primary, secondary, or tertiary amide by reacting it with ammonia (B1221849), a primary amine, or a secondary amine, respectively. This reaction, often termed aminolysis, can be performed by heating the ester with the amine. However, the reaction can be slow. More reactive derivatives, such as converting the ester to an acyl chloride, can facilitate the reaction. Alternatively, direct amidation can be achieved under specific catalytic conditions. The resulting amides, such as 4-hydroxy-5-nitronicotinamide, are valuable synthetic intermediates. researchgate.net

TransformationReagentCatalyst/ConditionsProduct Type
Transesterification Alcohol (R'-OH)Acid (e.g., H₂SO₄) or Base (e.g., NaOR')New Ester
Amidation Ammonia (NH₃) or Amine (R'NH₂ / R'₂NH)Heating; or conversion to acyl chlorideAmide

Advanced Coupling Reactions and Functionalization

To build more complex molecular architectures, the pyridine scaffold of this compound can be functionalized using modern cross-coupling reactions. These methods are pivotal for forming new carbon-carbon or carbon-heteroatom bonds.

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds. rsc.org For these reactions to be applied to this compound, the hydroxyl group typically needs to be converted into a more reactive group with leaving-group ability, such as a triflate (-OTf) or a nonaflate. This conversion transforms the C4 position into a suitable electrophilic partner for coupling.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (like a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. osi.lvresearchgate.net If the hydroxyl group of this compound were converted to a triflate, it could be coupled with various aryl or vinyl boronic acids to introduce new carbon substituents at the C4 position. bldpharm.com This is a highly versatile method due to the stability and commercial availability of a wide range of boronic acids. glpbio.com

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide/triflate, using a palladium catalyst and a copper(I) co-catalyst. rsc.orgnih.gov By converting the hydroxyl group to a triflate, the resulting molecule could be coupled with terminal alkynes to introduce alkynyl moieties at the C4 position. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. google.com

The table below outlines the general components for these cross-coupling reactions.

Coupling ReactionElectrophileNucleophileCatalyst SystemBase
Suzuki-Miyaura Aryl/Vinyl-OTfOrganoboronic Acid/EsterPd(0) complex (e.g., Pd(PPh₃)₄), LigandK₂CO₃, Cs₂CO₃, K₃PO₄
Sonogashira Aryl/Vinyl-OTfTerminal AlkynePd(0) complex, Cu(I) salt (e.g., CuI)Amine (e.g., Et₃N, Piperidine)

Heterocyclic Annulation Reactions

Heterocyclic annulation refers to the construction of a new ring fused to an existing one. This compound possesses functional groups that, after suitable modification, can participate in cyclization reactions to form fused bicyclic systems like pyrido[4,5-b]pyridines or other related heterocycles.

A common strategy involves the reduction of the nitro group at the C5 position to an amino group (-NH₂). This introduces a nucleophilic center adjacent to the ester group. The resulting intermediate, methyl 5-amino-4-hydroxynicotinate, is a versatile precursor for building a fused ring. For instance, this ortho-amino ester could potentially undergo condensation with various electrophilic reagents to construct a new six-membered ring.

Another potential pathway for annulation could involve reactions that utilize the C-5 and C-6 positions of the pyridine ring. For example, after modification of the existing functional groups, a Friedländer-type annulation could be envisioned, where a reaction with a ketone could lead to the formation of a fused quinoline-like system. The reactivity of the pyridine ring and its substituents allows for a range of synthetic strategies to access complex, fused heterocyclic structures.

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of the protons. Protons in different environments will resonate at different frequencies. Coupling constants (J), measured in Hertz (Hz), provide information about the connectivity of neighboring protons.

Interactive Data Table: Representative ¹H NMR Data for Aromatic Esters

CompoundSolventChemical Shift (δ) of Aromatic Protons (ppm)Chemical Shift (δ) of Methyl Protons (ppm)Coupling Constants (J) (Hz)
Methyl 4-nitrobenzoateCDCl₃8.13 - 8.26 (m, 4H)3.94 (s, 3H)Not specified
Methyl 3-fluorobenzoateCDCl₃7.19 - 7.83 (m, 4H)3.91 (s, 3H)7.6, 9.2
Methyl 4-methylcinnamateCDCl₃7.19 - 7.67 (m, 5H)3.80 (s, 3H)8.1, 16.0

Data sourced from publicly available chemical databases and research articles.

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts in ¹³C NMR are more spread out than in ¹H NMR, typically ranging from 0 to 220 ppm.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing connectivity. libretexts.orgcolumbia.edusdsu.edu HSQC experiments correlate directly bonded proton and carbon atoms, while HMBC experiments show correlations between protons and carbons that are two or three bonds apart. libretexts.orgcolumbia.edusdsu.edu These techniques are invaluable for unambiguously assigning all proton and carbon signals, especially in complex molecules. libretexts.orgcolumbia.edusdsu.edu

Interactive Data Table: Representative ¹³C NMR Data for Aromatic Esters

CompoundSolventChemical Shift (δ) of Carbonyl Carbon (ppm)Chemical Shift (δ) of Aromatic Carbons (ppm)Chemical Shift (δ) of Methyl Carbon (ppm)
Methyl 4-nitrobenzoateCDCl₃165.1123.5, 130.6, 135.4, 150.552.8
Methyl 3-fluorobenzoateCDCl₃165.7116.5, 119.6, 120.0, 125.2, 129.8, 130.0, 132.1, 132.3, 160.0, 164.952.2
Methyl 4-methylcinnamateCDCl₃167.7116.7, 117.0, 127.9, 128.4, 129.5, 130.0, 131.8, 140.8, 144.8, 145.121.8, 51.8

Data sourced from publicly available chemical databases and research articles.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques are based on the principle that molecules vibrate at specific frequencies.

For Methyl 4-hydroxy-5-nitronicotinate, key vibrational bands would be expected for the hydroxyl (-OH), nitro (-NO₂), ester (C=O and C-O), and aromatic ring C=C and C-H bonds. The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C=O stretch of the ester group is a strong, sharp peak usually found between 1700 and 1750 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are expected around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. libretexts.org Aromatic C=C stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. libretexts.org

Interactive Data Table: Typical IR Absorption Frequencies for Relevant Functional Groups

Functional GroupType of VibrationCharacteristic Frequency Range (cm⁻¹)
Hydroxyl (-OH)Stretch, broad3200 - 3600
Carbonyl (C=O) of EsterStretch, strong1700 - 1750
Nitro (N-O)Asymmetric stretch1550 - 1475
Nitro (N-O)Symmetric stretch1360 - 1290
Aromatic (C=C)Stretch1400 - 1600
Aromatic (C-H)Stretch3000 - 3100
Ester (C-O)Stretch1000 - 1300

Data represents typical ranges for these functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and information about its structure through fragmentation patterns. The molecular ion peak (M+) in the mass spectrum of this compound would correspond to its molecular weight of 198.13 g/mol . glpbio.com

The fragmentation pattern can reveal the presence of specific structural motifs. libretexts.org For instance, the loss of a methoxy (B1213986) group (-OCH₃) from the ester would result in a fragment with a mass-to-charge ratio of M-31. youtube.com The loss of the entire methyl ester group (-COOCH₃) would lead to a fragment of M-59. miamioh.edu Further fragmentation of the aromatic ring can also provide valuable structural information. libretexts.orgyoutube.com

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

FragmentMass LossExpected m/z
[M - OCH₃]⁺31167
[M - COOCH₃]⁺59139
[M - NO₂]⁺46152

This table is predictive and based on common fragmentation patterns of similar compounds.

Advanced Spectroscopic Techniques for Solid-State Characterization (e.g., X-ray Diffraction)

For this compound, an X-ray crystal structure would confirm the planarity of the pyridine (B92270) ring and provide detailed information about the orientation of the hydroxyl, nitro, and methyl ester substituents. bldpharm.com Intermolecular interactions, such as hydrogen bonding involving the hydroxyl and nitro groups, which play a crucial role in the crystal packing, can also be elucidated. nih.gov

Computational Chemistry and Theoretical Studies on Methyl 4 Hydroxy 5 Nitronicotinate

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for understanding the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to explore the conformational flexibility and intermolecular interactions of molecules over time. An MD simulation of Methyl 4-hydroxy-5-nitronicotinate would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms to model their motion.

This approach would reveal the preferred three-dimensional shapes (conformations) of the molecule and how they might change in different environments. Understanding the conformational preferences is crucial as the biological activity of a molecule is often dependent on its shape. Theoretical studies on esters of carboxylic acids have shown that the rotation around the ester bond can be analyzed to determine conformational minima. ontosight.ai For this compound, MD simulations could explore the rotational barriers of the methyl ester and nitro groups.

Furthermore, MD simulations can provide detailed insights into how this compound interacts with other molecules, such as water or biological macromolecules. These interactions, including hydrogen bonding and van der Waals forces, are fundamental to its solubility and potential biological function.

Applications in Medicinal Chemistry and Pharmaceutical Sciences

Methyl 4-hydroxy-5-nitronicotinate as a Precursor for Active Pharmaceutical Ingredients (APIs)

This compound serves as a versatile precursor for the synthesis of more complex active pharmaceutical ingredients (APIs). The chemical reactivity of its functional groups allows for a variety of transformations, making it an attractive building block in multistep synthetic pathways. A related compound, methyl-6-chloro-5-nitronicotinate, is recognized as a key intermediate in the synthesis of various pharmaceutical compounds, including anticoccidial agents. researchgate.netnih.gov This highlights the utility of the nitropyridine core in constructing bioactive molecules. While direct, large-scale synthesis of commercial APIs starting from this compound is not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active compounds, suggesting its role as a key intermediate in the research and development of new chemical entities.

The synthesis of APIs often involves the strategic modification of a core scaffold to optimize pharmacological activity, selectivity, and pharmacokinetic properties. The 4-hydroxy and 5-nitro substituents on the pyridine (B92270) ring of this compound can be chemically modified to introduce a variety of functional groups, thereby enabling the exploration of structure-activity relationships.

Radiopharmaceutical Applications and Imaging Agent Development

The application of this compound in radiopharmaceutical development and as an imaging agent has not been specifically reported. However, its chemical structure, which includes a nitroaromatic group, suggests a potential role in the development of agents for imaging hypoxic tissues.

Nitroaromatic compounds have been extensively investigated as radiosensitizers for hypoxic cells in tumors. nih.gov The nitro group can be bioreduced under hypoxic conditions, a characteristic that can be exploited for targeted therapies. This has led to the development of hypoxia-activated prodrugs. mdpi.com

For imaging applications, a molecule like this compound could potentially be radiolabeled with a positron-emitting isotope (e.g., ¹⁸F) to create a PET (Positron Emission Tomography) tracer. Such a tracer could be used to non-invasively visualize hypoxic regions in tumors, which is valuable for cancer diagnosis and for predicting and monitoring the response to therapy. The development of such an agent would involve synthetic modification to incorporate the radioisotope without significantly altering the compound's ability to be selectively trapped in hypoxic cells.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

While specific structure-activity relationship (SAR) studies for a broad series of this compound analogs are not widely available, general principles from related classes of compounds can provide insights into the potential impact of structural modifications on biological activity. The key functional groups for SAR exploration would be the methyl ester, the hydroxyl group, the nitro group, and the pyridine ring itself.

Table 1: Potential SAR Modifications of this compound Analogs

Structural Component Modification Potential Impact on Activity
Methyl Ester (C3) Hydrolysis to carboxylic acid; Conversion to other esters (ethyl, propyl, etc.); Conversion to amidesAlteration of solubility, cell permeability, and metabolic stability. The carboxylic acid may introduce different biological targets.
Hydroxyl Group (C4) Alkylation (e.g., methoxy); Acylation (e.g., acetoxy)Removal of a hydrogen bond donor, which could decrease binding affinity to some targets. May increase lipophilicity.
Nitro Group (C5) Reduction to an amino group; Replacement with other electron-withdrawing groups (e.g., cyano, sulfonyl)The nitro group is often a key pharmacophore but can also be associated with toxicity. nih.gov Its reduction to an amine would significantly alter electronic properties and introduce a basic center, likely leading to a different pharmacological profile.
Pyridine Ring Substitution at other positions (e.g., C2, C6); Replacement with other heterocyclic ringsModification of the core scaffold would fundamentally change the compound's shape, electronics, and potential biological targets.

Studies on other pyridine derivatives have shown that the position and nature of substituents have a profound effect on their biological activities, such as antiproliferative effects. mdpi.com For instance, in a series of 4-indolyl-2-arylaminopyrimidine derivatives, the replacement of an amino group with a nitro group was found to reduce anti-inflammatory activity, highlighting the critical role of this functional group in that specific context. nih.gov The synthesis and evaluation of various analogs of this compound would be necessary to establish a clear SAR for any identified biological activity.

Advanced Research Directions and Emerging Applications

Materials Science Applications of Methyl 4-hydroxy-5-nitronicotinate Derivatives

The parent compound of this compound, 4-Hydroxy-5-nitronicotinic acid, has been identified as a useful component in the development of new materials with enhanced properties such as improved thermal stability or electrical conductivity. researchgate.net This suggests that derivatives of its methyl ester could similarly be employed in materials science. The functional groups present on the molecule offer multiple sites for polymerization or for incorporation into larger material frameworks.

Future research may focus on synthesizing polymers incorporating the this compound moiety. Such materials could exhibit interesting optical or electronic properties due to the electron-withdrawing nature of the nitro group and the pyridine (B92270) ring. Potential applications could be in the field of electronics and nanotechnology. researchgate.net

Table 1: Potential Properties of Materials Incorporating 4-Hydroxy-5-nitronicotinic Acid Derivatives

Material TypePotential Enhanced PropertyPossible Application
Polymer CompositeIncreased ConductivityElectronics
NanocompositeHigh Thermal StabilityNanotechnology

This table is based on the properties observed for the parent compound, 4-Hydroxy-5-nitronicotinic acid, and represents potential future research directions for its derivatives. researchgate.net

Integration into Catalysis and Reaction Methodology Development

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, presents a promising avenue for the application of this compound and its derivatives. organic-chemistry.org The pyridine N-oxide scaffold, for instance, is known to be a useful component in the design of catalysts. researchgate.net The structural elements of this compound, including the pyridine ring, could be modified to create novel organocatalysts.

Furthermore, proline-derived organocatalysts have demonstrated significant improvements in asymmetric reactions like Mannich, nitro-Michael, and aldol (B89426) reactions. organic-chemistry.orgrsc.org The development of new catalysts derived from the this compound core could offer advantages in terms of reactivity, selectivity, and solvent compatibility. organic-chemistry.org The presence of both a hydrogen-bond-donating hydroxyl group and an electron-withdrawing nitro group could be leveraged to influence the transition states of catalyzed reactions. Research in this area could involve the synthesis of chiral derivatives to be tested in asymmetric catalysis.

Biochemical Assay Development Utilizing this compound

The development of fluorescent probes for bioimaging is a rapidly advancing field, and the core structure of this compound offers a potential starting point for the design of such probes. nih.gov For instance, fluorescent probes based on a dihydropyridine (B1217469) core have been successfully designed to detect nitric oxide in living cells. rsc.org The pyridine ring of this compound could be similarly modified to create a "switch-on" fluorescent sensor.

The general design of fluorescent probes often involves an electron donor-acceptor structure. nih.gov The electron-deficient nature of the nitropyridine ring in this compound makes it a suitable acceptor component. By chemically modifying the ester or hydroxyl group to attach a fluorescent reporter, it may be possible to develop probes that respond to specific biological analytes or changes in the cellular microenvironment, such as polarity. rsc.org

Table 2: Potential Design Strategy for a Fluorescent Probe

Probe ComponentFunctionRationale based on this compound
Fluorophore Emits light upon excitationCan be attached via chemical modification
Recognition Moiety Binds to the target analyteCan be engineered into the pyridine scaffold
Signaling Unit Changes fluorescence upon bindingThe nitropyridine core can act as an electronic modulator

Exploration of Supramolecular Chemistry with this compound Motifs

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is another area where this compound could find application. The hydroxyl group and the nitrogen atom of the pyridine ring are excellent hydrogen bond donors and acceptors, respectively. rsc.orgmdpi.com These features allow for the formation of predictable and stable hydrogen-bonded networks, a key principle in crystal engineering. researchgate.netnih.gov

The study of nitropyridine derivatives has shown that they can form diverse hydrogen-bonding motifs. researchgate.net The interplay between the hydroxyl, nitro, and ester groups in this compound could lead to the formation of complex and interesting supramolecular assemblies. These assemblies could have applications in areas such as gas storage, separation, or the development of new "smart" materials that respond to external stimuli. The use of pyridine-amide based ligands has already demonstrated the ability to create a variety of discrete molecular assemblies with architecture-dependent applications. rsc.org

Q & A

Q. How should waste containing this compound be deactivated and disposed of?

  • Answer :
  • Neutralization : Treat with alkaline solutions (e.g., 10% NaOH) to hydrolyze nitro groups.
  • Disposal : Follow EPA guidelines for nitrated waste. Incineration in licensed facilities with scrubbers to capture NOx emissions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.